

literature review of 2-(Methylthio)-1,3-benzothiazol-6-amine

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Compound of Interest

Compound Name: 2-(Methylthio)-1,3-benzothiazol-6-amine

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An In-Depth Technical Review of 2-(Methylthio)-1,3-benzothiazol-6-amine

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] This technical guide focuses on **2-(Methylthio)-1,3-benzothiazol-6-amine** (CAS No: 25706-29-0), a specific derivative within this important class. While this compound is commercially available for research purposes,[5][6][7] detailed studies on its biological activity are not extensively documented in the current literature. Therefore, this review synthesizes the available physicochemical data for the target molecule, outlines general synthetic strategies for the benzothiazole core, and discusses the biological activities and mechanisms of action of structurally related compounds to provide a comprehensive overview for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for **2-(Methylthio)-1,3-benzothiazol-6-amine** is presented below. This data is essential for its handling, formulation, and in the design of experimental studies.

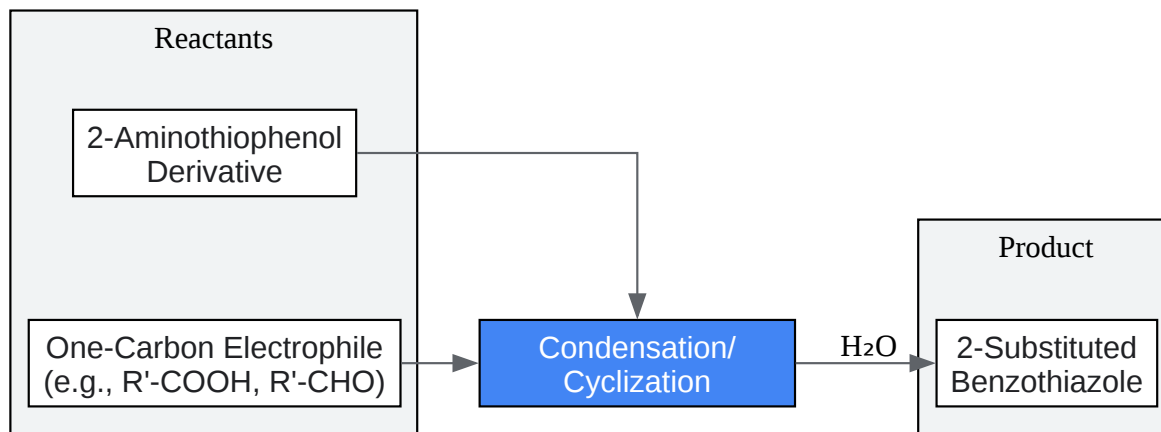
Property	Value	Reference
CAS Number	25706-29-0	[8]
Molecular Formula	C8H8N2S2	[8]
Molecular Weight	196.29 g/mol	[8]
Melting Point	105 °C	[8]
Boiling Point	385.5 °C at 760 mmHg	[8]
Flash Point	186.9 °C	[8]
Density	1.39 g/cm ³	[8]
pKa	3.07 ± 0.10 (Predicted)	[8]
LogP	3.18160	[8]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	4	[8]
Canonical SMILES	<chem>CSC1=NC2=C(S1)C=C(C=C2)N</chem>	[8]

Synthesis and Experimental Protocols

The synthesis of the **2-(Methylthio)-1,3-benzothiazol-6-amine** core relies on established methods for constructing the benzothiazole ring system. The most common approach involves the condensation of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.

General Synthetic Pathway for 2-Substituted Benzothiazoles

The formation of the benzothiazole ring is typically achieved by the reaction of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives.[2][9] This condensation reaction is often catalyzed by an acid or promoted by an oxidizing agent.



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General synthesis of 2-substituted benzothiazoles.

General Experimental Protocol for Benzothiazole Synthesis

While a specific protocol for **2-(Methylthio)-1,3-benzothiazol-6-amine** is not detailed in the surveyed literature, a general method for preparing 2-aminobenzothiazoles can be adapted. A common historical method is the Hegershoff synthesis. A more direct approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Example Protocol: Synthesis of 2-Amino-Substituted Benzothiazoles

- Dissolve the appropriately substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of 96% glacial acetic acid in a flask suitable for cooling.
- Prepare a solution of bromine (0.1 mole) in 100 mL of glacial acetic acid.
- While stirring and maintaining the temperature below 10°C, add the bromine solution dropwise to the aniline/thiocyanate mixture.
- After the complete addition of bromine, continue stirring the mixture for an additional 10 hours.

- Filter the reaction mixture. The resulting solid is collected, and the filtrate is neutralized with a 10% NaOH solution to precipitate any remaining product.
- The collected precipitate is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 2-amino substituted benzothiazole.

To obtain the target compound, one might start with 4-nitro-1,2-phenylenediamine, convert it to the corresponding 6-nitro-2-aminobenzothiazole, followed by diazotization to introduce a thiol group at the 2-position, methylation of the thiol, and finally reduction of the nitro group at the 6-position to an amine.

Biological Activities of Related Benzothiazole Derivatives

Although specific bioactivity data for **2-(Methylthio)-1,3-benzothiazol-6-amine** is scarce, the broader benzothiazole class exhibits a wide range of pharmacological effects. Data from structurally related analogues provide insight into the potential therapeutic applications of this chemical scaffold.

Compound/Derivative Class	Biological Activity	Quantitative Data	Reference
N-(1,3-benzothiazol-2-yl)-N'-(4-methylphenyl) urea	α -Chymotrypsin Inhibition	IC ₅₀ = 20.6 \pm 0.06 μ M	[10][11]
6-Thiocyanate- β -bromo-propionyl-UBT	Antibacterial, Antifungal, Antiprotozoal	MIC = 50 μ g/mL	[10][11]
1,3-Benzothiazole-2-amine Derivatives	Anticonvulsant (in-silico)	Binding Affinity (GABA-AT): -5.8 to -6.6 kcal/mol	[4]
Various C-2 Substituted Benzothiazoles	Antitumor, Antimicrobial, Antiviral, Antidiabetic	Not specified	[1]

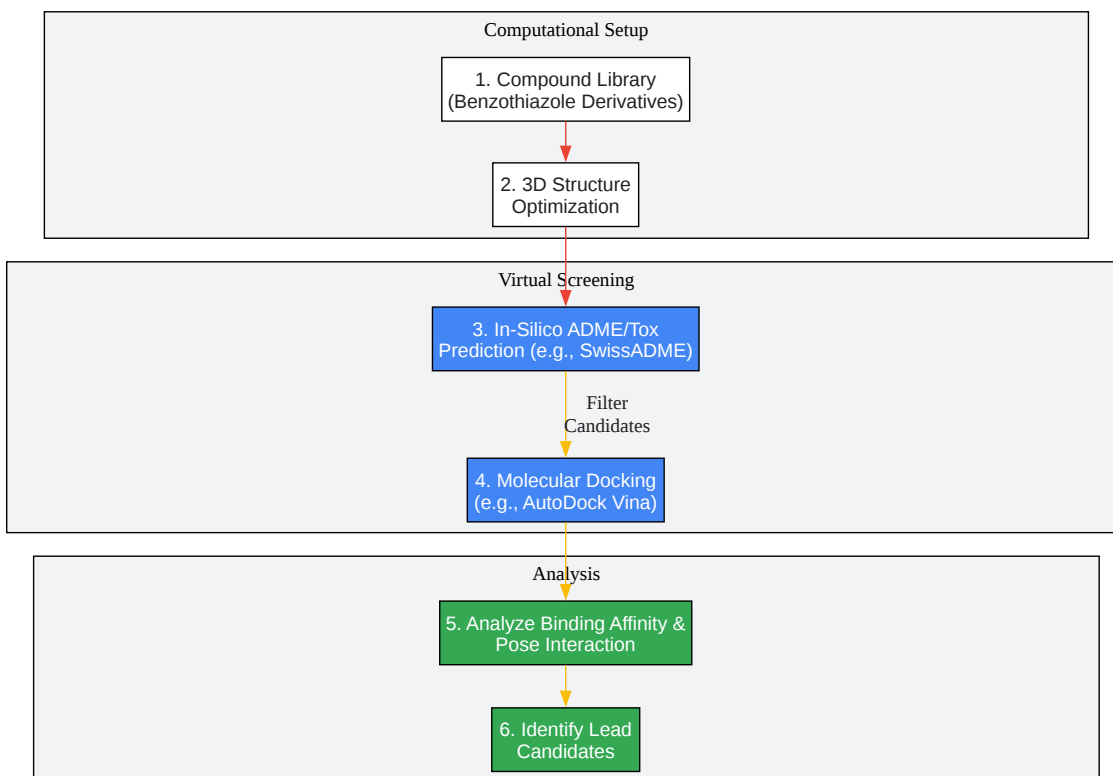
Potential Mechanisms of Action

The mechanisms through which benzothiazole derivatives exert their effects are diverse. Based on studies of related compounds, potential pathways and molecular targets can be proposed.

Enzyme Inhibition and Receptor Modulation

Many benzothiazole derivatives function as enzyme inhibitors. For instance, certain urea derivatives of benzothiazole are known to inhibit α -chymotrypsin.[10][11] In the context of neurological disorders, in-silico studies have shown that 1,3-benzothiazole-2-amine derivatives can dock effectively with γ -aminobutyric acid-aminotransferase (GABA-AT) and activated open sodium ion channels (NavMs), which are critical targets in epilepsy.[4] This suggests a potential role as modulators of neurotransmission.

The workflow for such in-silico screening provides a logical framework for assessing the potential of new derivatives like **2-(Methylthio)-1,3-benzothiazol-6-amine**.



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Workflow for in-silico screening of benzothiazole derivatives.

Conclusion

2-(Methylthio)-1,3-benzothiazol-6-amine is a member of the pharmacologically significant benzothiazole family. While its specific biological profile is not yet well-characterized in public literature, its physicochemical properties are defined. The synthetic routes to access this compound are well-established through the general chemistry of the benzothiazole scaffold. Based on the potent and varied biological activities of structurally related compounds, **2-(Methylthio)-1,3-benzothiazol-6-amine** represents a molecule of interest for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurology. Future research should focus on its synthesis, purification, and subsequent screening in a variety of biological assays to elucidate its therapeutic potential.

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